
1,1,1-Trimethyl-N-(trimethylplumbyl)-N-(trimethylsilyl)silanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trimethyl-N-(trimethylplumbyl)-N-(trimethylsilyl)silanamine is a unique organosilicon compound that features both silicon and lead atoms within its structure
Vorbereitungsmethoden
The synthesis of 1,1,1-Trimethyl-N-(trimethylplumbyl)-N-(trimethylsilyl)silanamine typically involves the reaction of trimethylsilylamine with trimethylplumbyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates. The reaction mixture is usually heated to facilitate the formation of the desired product, which is then purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
1,1,1-Trimethyl-N-(trimethylplumbyl)-N-(trimethylsilyl)silanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of simpler organosilicon and organolead compounds.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl or trimethylplumbyl groups are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trimethyl-N-(trimethylplumbyl)-N-(trimethylsilyl)silanamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon and organolead compounds. Its unique structure makes it a valuable reagent in organometallic chemistry.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biological macromolecules.
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, including its role as a lead compound in drug development.
Wirkmechanismus
The mechanism of action of 1,1,1-Trimethyl-N-(trimethylplumbyl)-N-(trimethylsilyl)silanamine involves its interaction with various molecular targets. The silicon and lead atoms within the compound can form bonds with other elements, facilitating various chemical reactions. The compound’s unique structure allows it to participate in both nucleophilic and electrophilic reactions, making it a versatile reagent in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trimethyl-N-(trimethylplumbyl)-N-(trimethylsilyl)silanamine can be compared with other similar compounds, such as:
Trimethylsilylamine: Lacks the lead atom, making it less versatile in certain reactions.
Trimethylplumbylamine: Lacks the silicon atom, limiting its applications in organosilicon chemistry.
Trimethylsilylchloride: A simpler compound that does not contain the amine or lead groups, making it less reactive in certain contexts.
This comparison highlights the uniqueness of this compound, particularly its dual functionality due to the presence of both silicon and lead atoms.
Eigenschaften
CAS-Nummer |
17964-63-5 |
|---|---|
Molekularformel |
C9H27NPbSi2 |
Molekulargewicht |
413 g/mol |
IUPAC-Name |
[dimethyl-[trimethylplumbyl(trimethylsilyl)amino]silyl]methane |
InChI |
InChI=1S/C6H18NSi2.3CH3.Pb/c1-8(2,3)7-9(4,5)6;;;;/h1-6H3;3*1H3;/q-1;;;;+1 |
InChI-Schlüssel |
IYSZLEIOKZPSRI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N([Si](C)(C)C)[Pb](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


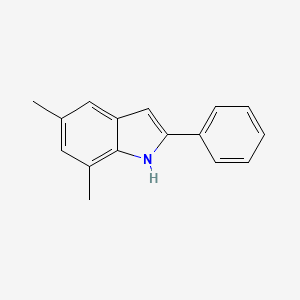
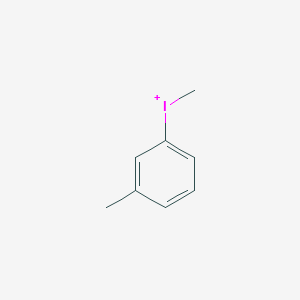
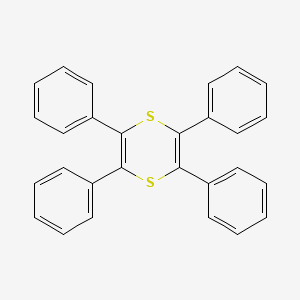
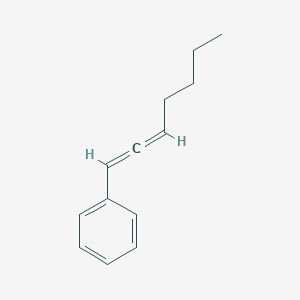
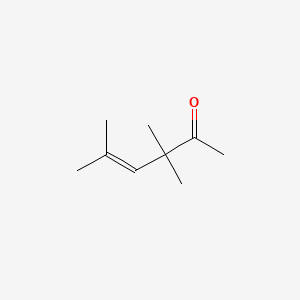
![1-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]urea](/img/structure/B14720032.png)

![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)

![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)
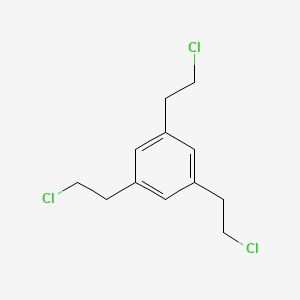
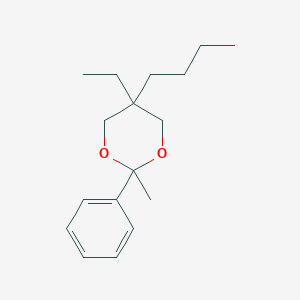

![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid](/img/structure/B14720086.png)
